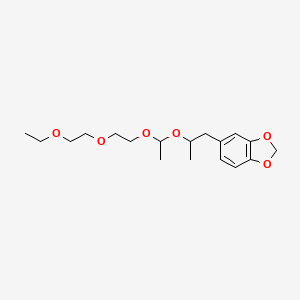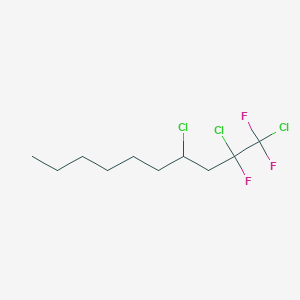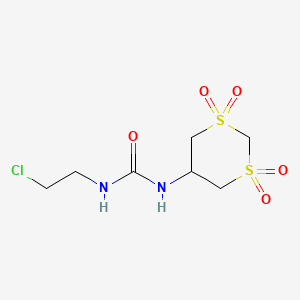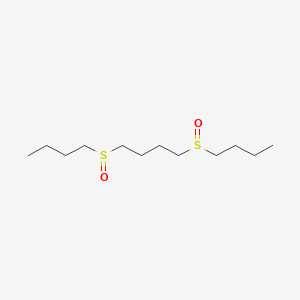
Decacene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decacene is a polycyclic aromatic hydrocarbon composed of ten linearly fused benzene rings. It belongs to the acene family, which is known for its unique electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decacene is typically synthesized through a multi-step process involving the preparation of stable precursors, which are then converted into this compound under controlled conditions. One common method involves the use of solution chemistry to prepare stable this compound precursors, followed by on-surface synthesis under ultra-high vacuum conditions to stabilize the highly reactive this compound molecules .
Industrial Production Methods: Industrial-scale production of this compound remains a challenge due to its instability and reactivity. Current methods focus on small-scale synthesis in research laboratories, with efforts ongoing to develop more scalable and efficient production techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Decacene undergoes various chemical reactions, including oxidation, reduction, and substitution. Due to its extended conjugated system, this compound is highly reactive and prone to dimerization and photooxidation .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using molecular oxygen or other oxidizing agents under controlled conditions to prevent rapid degradation.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using electrophilic or nucleophilic reagents, depending on the desired functionalization.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield partially hydrogenated acenes .
Wissenschaftliche Forschungsanwendungen
Decacene has a wide range of scientific research applications, particularly in the fields of chemistry, materials science, and electronics. Some notable applications include:
Wirkmechanismus
The mechanism of action of decacene is primarily related to its electronic structure. The extended conjugated system of this compound leads to a small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in high electron mobility and unique electronic properties. The molecular targets and pathways involved in this compound’s effects are related to its ability to interact with other molecules and materials at the electronic level .
Vergleich Mit ähnlichen Verbindungen
Uniqueness of this compound: this compound stands out due to its larger size and the resulting unique electronic properties. Its extended conjugated system leads to a smaller HOMO-LUMO gap, higher reactivity, and potential for use in advanced electronic and spintronic applications .
Eigenschaften
CAS-Nummer |
24540-30-5 |
|---|---|
Molekularformel |
C42H24 |
Molekulargewicht |
528.6 g/mol |
IUPAC-Name |
decacyclo[20.20.0.03,20.05,18.07,16.09,14.024,41.026,39.028,37.030,35]dotetraconta-1(42),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34,36,38,40-henicosaene |
InChI |
InChI=1S/C42H24/c1-2-6-26-10-30-14-34-18-38-22-42-24-40-20-36-16-32-12-28-8-4-3-7-27(28)11-31(32)15-35(36)19-39(40)23-41(42)21-37(38)17-33(34)13-29(30)9-25(26)5-1/h1-24H |
InChI-Schlüssel |
XXVUUWBSFBORGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C=C4C=C5C=C6C=C7C=C8C=C9C=C%10C=CC=CC%10=CC9=CC8=CC7=CC6=CC5=CC4=CC3=CC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine](/img/structure/B14694726.png)




![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiane]](/img/structure/B14694750.png)


